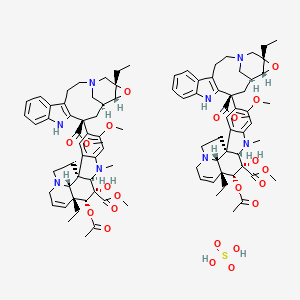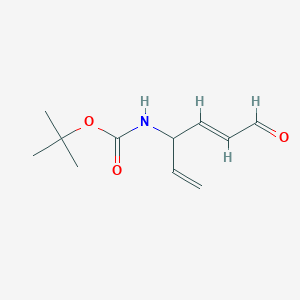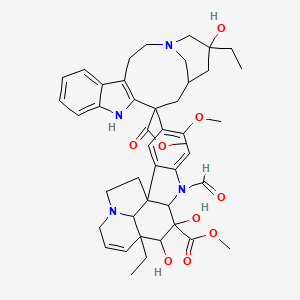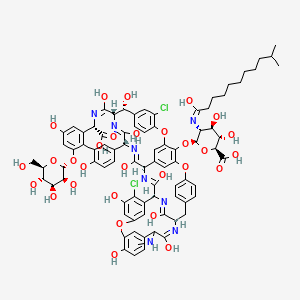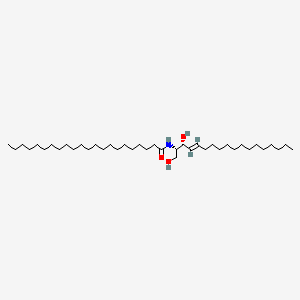
4-Anilinomethylenepentenedioic Acid-d5 5-Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Anilinomethylenepentenedioic Acid-d5 5-Methyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C₁₃H₈D₅NO₄ and its molecular weight is 252.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Alkoxycarbonylation of Unsaturated Substrates
The synthesis of esters through alkoxycarbonylation of unsaturated phytogenic substrates, including pentenoic and undecenoic acids, using palladium catalysts, presents a method for producing ester products. This approach is significant for chemical industry applications such as resource saving, waste minimization, and environmental safety improvements. It hints at the potential for synthesizing complex esters like "4-Anilinomethylenepentenedioic Acid-d5 5-Methyl Ester" through similar methodologies, especially for applications in polymer production and advanced chemical products (Sevostyanova & Batashev, 2023).
Chemistry of Heterocyclic Compounds
The reactivity of derivatives similar to the compound has been explored for the synthesis of various classes of heterocyclic compounds. This includes applications in synthesizing pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. Such research underscores the potential of complex esters and their derivatives in the synthesis of dyes and heterocyclic compounds, suggesting a pathway for the application of "this compound" in similar contexts (Gomaa & Ali, 2020).
Biopolymer Ethers and Esters
Research into the chemical modification of xylan to produce biopolymer ethers and esters, including the synthesis of novel xylan esters, points to a broad range of applications for esterified compounds. These applications range from drug delivery systems to additives in paper production and antimicrobial agents, suggesting potential research avenues for the compound in the development of new materials or as part of biomedical research (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Mutagen Formation from Omega-3 Fat Peroxidation
The formation of mutagens, such as 4-oxo-2-hexenal from the peroxidation of omega-3 fats, and their subsequent interaction with DNA to form adducts, highlights the importance of understanding the chemical reactivity and potential health impacts of complex organic compounds. While not directly related, this research area emphasizes the need for thorough investigation into the reactivity and biological interactions of compounds like "this compound" (Kasai & Kawai, 2008).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2E,4Z)-4-methoxycarbonyl-5-(2,3,4,5,6-pentadeuterioanilino)penta-2,4-dienoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-18-13(17)10(7-8-12(15)16)9-14-11-5-3-2-4-6-11/h2-9,14H,1H3,(H,15,16)/b8-7+,10-9-/i2D,3D,4D,5D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKGPQZCFBLFIG-GBDHNZSISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CNC1=CC=CC=C1)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N/C=C(/C=C/C(=O)O)\C(=O)OC)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

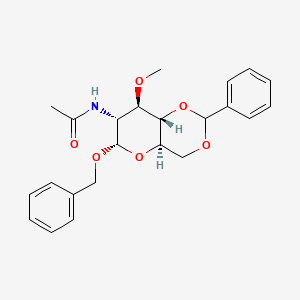
![9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime](/img/structure/B1140411.png)
![9,10-Dihydro-1-benzo[a]pyrene-7(8H)-one O-Acetyl Oxime](/img/structure/B1140412.png)
![[(3S,4R,5S,6R,8S,9R,10S,13R,14S,15S,17R)-17-[(2R)-5-[(2R,3R,4R,5S)-4-[(2S,3R,4S,5R)-4,5-dihydroxy-3-methoxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-methylheptan-2-yl]-3,4,6,8-tetrahydroxy-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-15-yl] acetate](/img/structure/B1140413.png)
